molecular formula C28H38O18 B12290717 4-Methylumbelliferylb-D-gentiotrioside

4-Methylumbelliferylb-D-gentiotrioside

Cat. No.: B12290717
M. Wt: 662.6 g/mol
InChI Key: FKYXQNIYOMUPSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methylumbelliferylb-D-gentiotrioside typically involves the reaction of 4-methylumbelliferone with gentiotrioside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Methylumbelliferylb-D-gentiotrioside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methylumbelliferylb-D-gentiotrioside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferylb-D-gentiotrioside involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include various glycosidases and other hydrolytic enzymes .

Comparison with Similar Compounds

4-Methylumbelliferylb-D-gentiotrioside can be compared with other similar compounds such as:

These compounds share similar applications but differ in their specific enzyme targets and the nature of the glycosidic bond .

Properties

Molecular Formula

C28H38O18

Molecular Weight

662.6 g/mol

IUPAC Name

4-methyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3

InChI Key

FKYXQNIYOMUPSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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